Methyl 6-aminothieno[2,3-b]pyrazine-7-carboxylate
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Overview
Description
Methyl 6-aminothieno[2,3-b]pyrazine-7-carboxylate is a heterocyclic compound with the molecular formula C8H7N3O2S. It is known for its unique structure, which includes a thieno[2,3-b]pyrazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-aminothieno[2,3-b]pyrazine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophene with ethyl 2-bromoacetate, followed by cyclization with hydrazine hydrate to form the thieno[2,3-b]pyrazine core. The final step involves esterification with methanol to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated processes may also be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-aminothieno[2,3-b]pyrazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
Methyl 6-aminothieno[2,3-b]pyrazine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Mechanism of Action
The mechanism by which Methyl 6-aminothieno[2,3-b]pyrazine-7-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, in its role as an antitumor agent, it has been shown to inhibit cell proliferation by interfering with the cell cycle and inducing apoptosis. The exact molecular pathways involved may include modulation of signaling pathways related to cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate
- Ethyl 6-aminothieno[2,3-b]pyrazine-7-carboxylate
- Methyl 6-amino-5H-thieno[2,3-b]pyrazine-7-carboxylate
Uniqueness
Methyl 6-aminothieno[2,3-b]pyrazine-7-carboxylate stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties make it particularly suitable for applications in medicinal chemistry and materials science, where precise control over molecular interactions is crucial .
Properties
Molecular Formula |
C8H7N3O2S |
---|---|
Molecular Weight |
209.23 g/mol |
IUPAC Name |
methyl 6-aminothieno[2,3-b]pyrazine-7-carboxylate |
InChI |
InChI=1S/C8H7N3O2S/c1-13-8(12)4-5-7(14-6(4)9)11-3-2-10-5/h2-3H,9H2,1H3 |
InChI Key |
UCRLRMCBCOTDRO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=NC=CN=C12)N |
Origin of Product |
United States |
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